![molecular formula C20H29N3O5S B2628728 Methyl (4-((4-(cyclohexylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 326614-44-2](/img/structure/B2628728.png)
Methyl (4-((4-(cyclohexylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as CHC, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research .
Molecular Structure Analysis
The molecular structure of CHC is based on a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Anticancer Properties
CHC derivatives exhibit promising anticancer activity. Researchers have explored their effects on various cancer types, both in vitro and in vivo. These compounds may interfere with cancer cell proliferation and metastasis .
Antimicrobial Applications
CHC derivatives have demonstrated antimicrobial properties. They could potentially be used in the development of novel antibiotics or antimicrobial agents. Further studies are needed to explore their efficacy against specific pathogens .
Analgesic Potential
Preliminary investigations suggest that CHC derivatives might possess analgesic properties. Understanding their mechanisms of action and optimizing their structure could lead to effective pain management options .
Anti-Inflammatory Effects
CHC compounds may modulate inflammatory pathways. Researchers have observed anti-inflammatory activity, which could be relevant for conditions such as arthritis or other inflammatory disorders .
Antipsychotic Applications
Although more research is needed, CHC derivatives have shown potential as antipsychotic agents. Their impact on neurotransmitter systems warrants further investigation .
Cardiovascular Applications
CHC derivatives may have implications in cardiovascular health. Their effects on blood pressure regulation and coagulation pathways are areas of interest .
Mechanism of Action
The mechanism of action of piperidine derivatives, such as CHC, is not fully understood and is an active area of research . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
Piperidine derivatives, such as CHC, are a significant area of research in the pharmaceutical industry . Future directions may include further exploration of the synthesis methods, understanding the mechanism of action, and investigating the potential applications of these compounds in various therapeutic areas .
properties
IUPAC Name |
methyl N-[4-[4-(cyclohexylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-28-20(25)22-17-7-9-18(10-8-17)29(26,27)23-13-11-15(12-14-23)19(24)21-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBKCGPFEJCEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((4-(cyclohexylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.